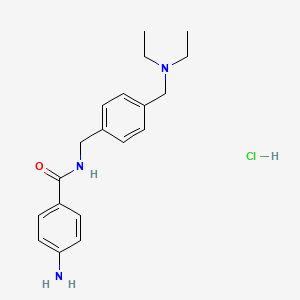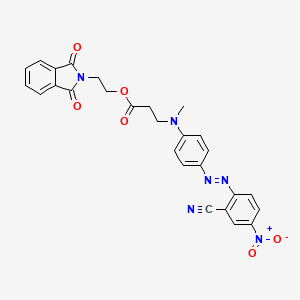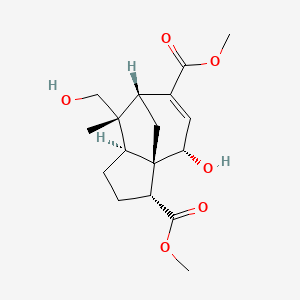
5-(((Diphenylmethyl)sulfinyl)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((diphenylmethyl)sulfinyl)methyl)-1,3-thiazole involves the reaction of diphenylmethanol with thionyl chloride to form diphenylmethyl chloride . This intermediate is then reacted with sodium thioacetate to yield diphenylmethyl thioacetate . The final step involves the oxidation of diphenylmethyl thioacetate with hydrogen peroxide in the presence of acetic acid to produce 5-(((diphenylmethyl)sulfinyl)methyl)-1,3-thiazole .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(((diphenylmethyl)sulfinyl)methyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: 5-(((diphenylmethyl)sulfinyl)methyl)-1,3-thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique electronic and optical properties .
Biology and Medicine: In biological research, this compound is studied for its potential nootropic effects. It has been shown to improve cognitive functions in animal models, making it a candidate for the treatment of cognitive disorders such as Alzheimer’s disease .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its unique chemical structure allows for the creation of derivatives with specific biological activities .
Mechanism of Action
The mechanism of action of 5-(((diphenylmethyl)sulfinyl)methyl)-1,3-thiazole involves the modulation of dopamine receptors in the brain. It inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances cognitive functions such as memory and learning . The compound also interacts with other neurotransmitter systems, contributing to its overall nootropic effects .
Comparison with Similar Compounds
Modafinil: Another nootropic compound with a similar mechanism of action.
Adrafinil: A prodrug of modafinil with similar cognitive-enhancing effects.
Flmodafinil: A fluorinated derivative of modafinil with enhanced potency.
Uniqueness: 5-(((diphenylmethyl)sulfinyl)methyl)-1,3-thiazole is unique due to its specific chemical structure, which allows for selective modulation of dopamine receptors. This selectivity results in fewer side effects compared to other nootropic compounds .
Properties
CAS No. |
1879038-73-9 |
|---|---|
Molecular Formula |
C17H15NOS2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-(benzhydrylsulfinylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C17H15NOS2/c19-21(12-16-11-18-13-20-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-11,13,17H,12H2 |
InChI Key |
VBBBWHDWYLUSEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC3=CN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


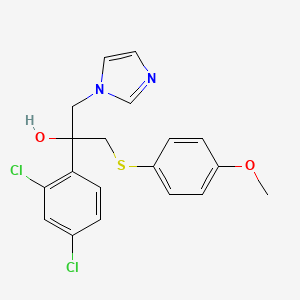
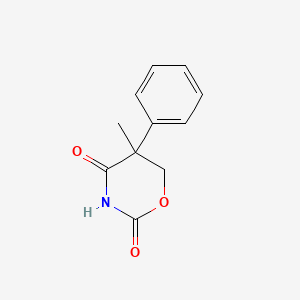
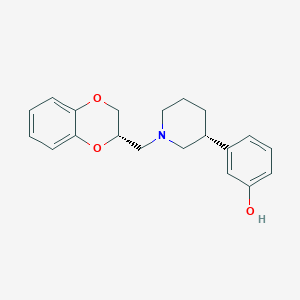
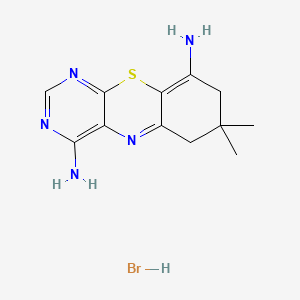
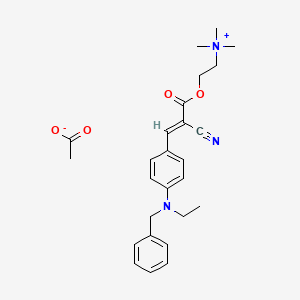
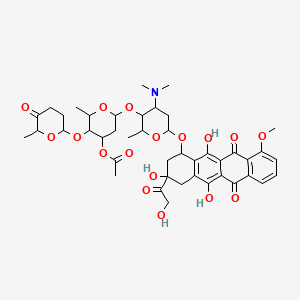
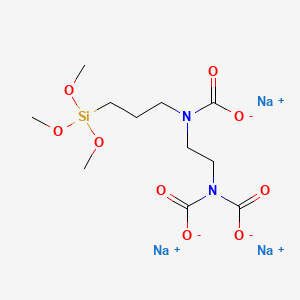

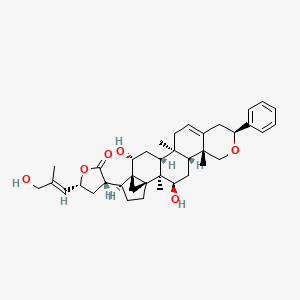
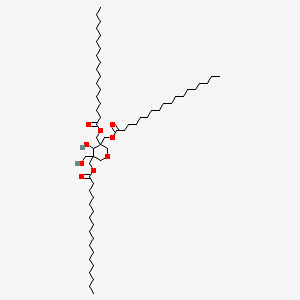
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
